

Solubility and stability of 6-Iodoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Iodoimidazo[1,2-b]pyridazine**

Cat. No.: **B1394354**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **6-Iodoimidazo[1,2-b]pyridazine**

Executive Summary

6-Iodoimidazo[1,2-b]pyridazine is a key heterocyclic scaffold and a versatile intermediate in medicinal chemistry, particularly in the synthesis of targeted therapeutics like kinase inhibitors. [1][2] The utility of any active pharmaceutical ingredient (API) or intermediate is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of the theoretical and practical considerations for characterizing the solubility and stability of **6-Iodoimidazo[1,2-b]pyridazine**. As a Senior Application Scientist, this document is structured to provide not just protocols, but the causal scientific reasoning behind them, enabling researchers to design and execute robust characterization studies. We will explore methodologies for determining solubility in various media and a systematic approach to forced degradation studies for identifying potential liabilities and degradation pathways, in line with regulatory expectations.[3][4]

Core Physicochemical Profile of 6-Iodoimidazo[1,2-b]pyridazine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. The **6-Iodoimidazo[1,2-b]pyridazine** structure combines an electron-rich imidazole ring with an electron-deficient pyridazine ring, creating a unique electronic profile that influences its behavior.

Chemical Structure and Properties

The key structural features include the fused bicyclic system, a basic nitrogen in the imidazole ring, and a lipophilic iodo-substituent on the pyridazine ring.

Caption: Chemical structure of **6-Iodoimidazo[1,2-b]pyridazine**.

Table 1: Computed Physicochemical Properties

Property	Value	Source
Molecular Formula	C₆H₄IN₃	PubChem[5]
Molecular Weight	245.02 g/mol	PubChem[5]
XLogP3	1.8	PubChem[5]
Hydrogen Bond Donor Count	0	PubChem[5]
Hydrogen Bond Acceptor Count	2	PubChem[5]

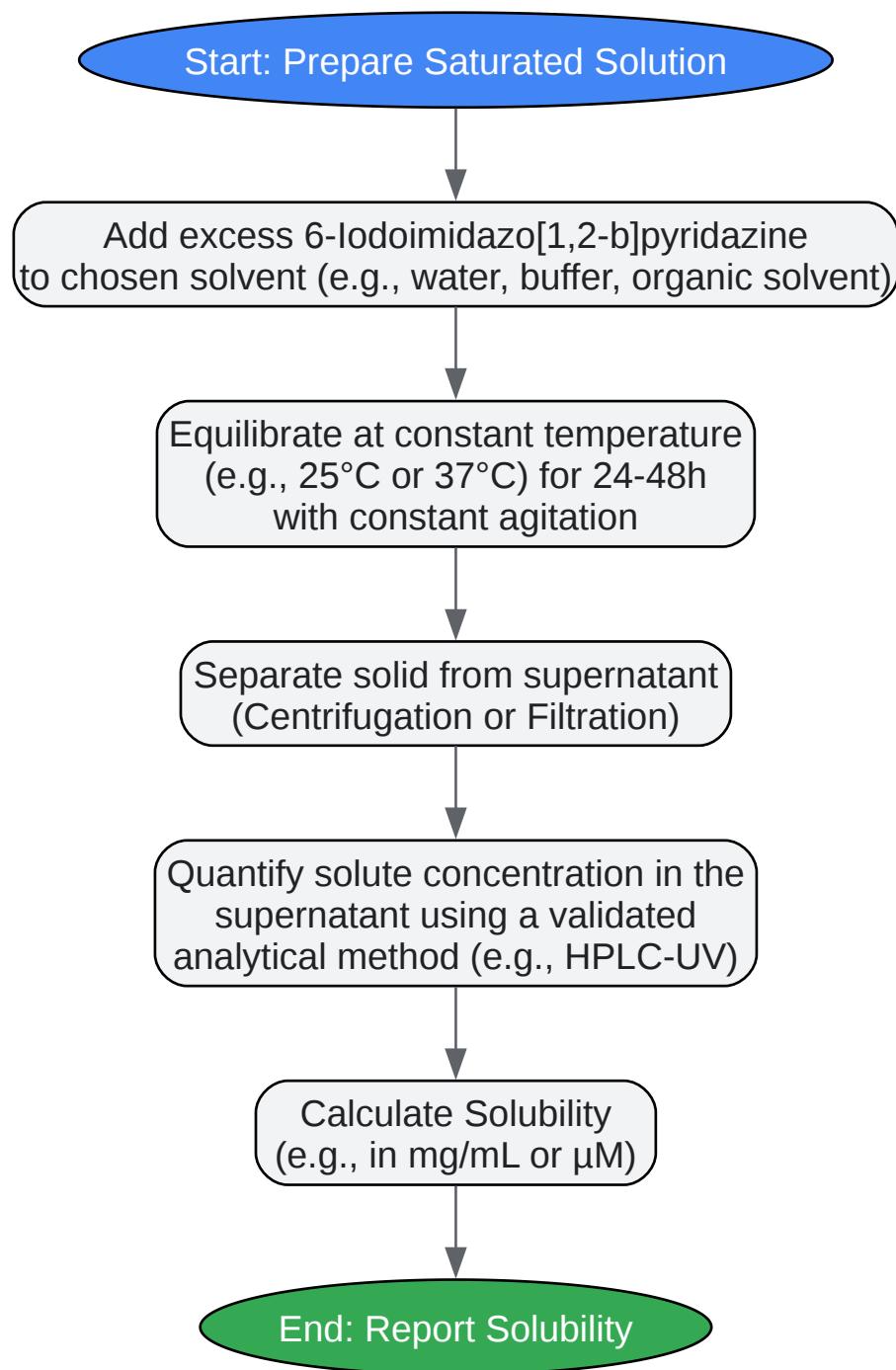
| Topological Polar Surface Area | 30.2 Å² | PubChem[5] |

The computed XLogP3 of 1.8 suggests moderate lipophilicity. The presence of two nitrogen atoms as hydrogen bond acceptors indicates potential for interaction with protic solvents, though its overall solubility in aqueous media is expected to be low.

Solubility Profiling

Solubility is a critical attribute that impacts bioavailability, formulation development, and synthetic reaction conditions. A thorough solubility profile across a range of relevant solvents and pH conditions is therefore non-negotiable.

Causality Behind Solubility Behavior


The solubility of **6-Iodoimidazo[1,2-b]pyridazine** is a balance of several factors:

- Crystal Lattice Energy: As a solid crystalline substance, significant energy is required to overcome the intermolecular forces in the crystal lattice.[6]

- **Lipophilicity:** The iodine atom and the aromatic rings contribute to its lipophilic character, favoring solubility in organic solvents.
- **Polarity and Basicity:** The nitrogen atoms in the fused ring system introduce polarity and provide basic centers that can be protonated at low pH, potentially increasing aqueous solubility. The pyridazine ring system itself is known to be a weak base.^[7]

Experimental Workflow for Solubility Determination

A systematic approach is required to quantify solubility. The equilibrium shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic solubility.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for shake-flask solubility determination.

Protocol: pH-Dependent Aqueous Solubility

Rationale: Many APIs contain ionizable groups, and their aqueous solubility can change dramatically with pH. This is critical for predicting absorption in the gastrointestinal tract. Given

the basic nitrogens in the imidazo[1,2-b]pyridazine core, an increase in solubility at lower pH is anticipated.

Methodology:

- Buffer Preparation: Prepare a series of biocompatible buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
- Sample Preparation: Add an excess amount of **6-Iodoimidazo[1,2-b]pyridazine** (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials.
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase to fall within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.
- Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.

Solubility in Organic Solvents

Rationale: Knowledge of solubility in organic solvents is essential for synthetic route development, purification (crystallization), and the preparation of stock solutions for in vitro assays.

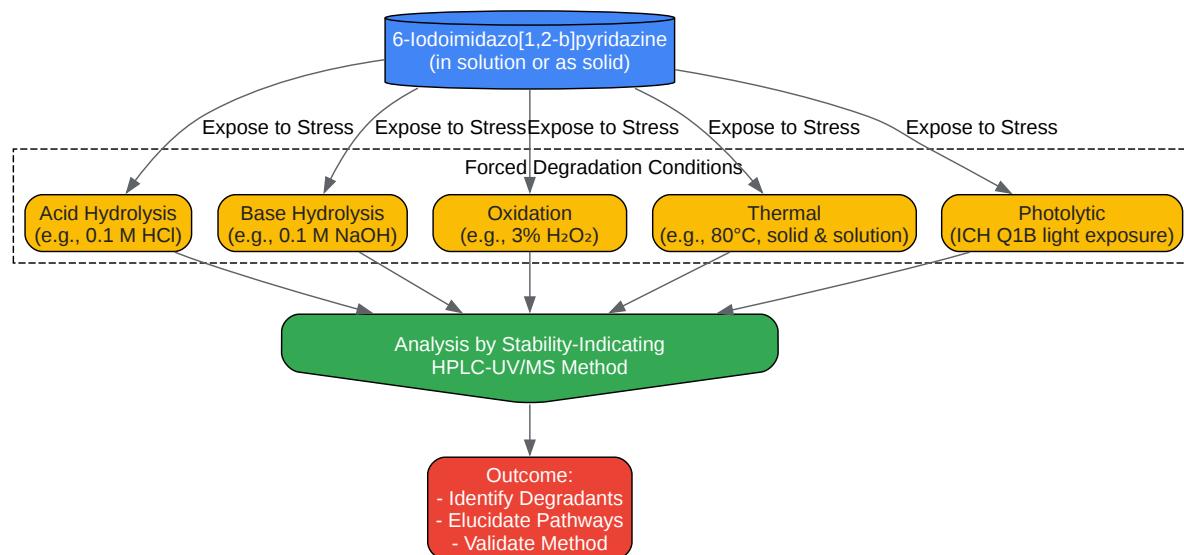
Expected Profile & Data: Based on general principles and supplier information, a qualitative solubility profile can be predicted.[\[6\]](#)

Table 2: Predicted Solubility in Common Laboratory Solvents

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Aprotic	DMSO, DMF	High	Strong dipole-dipole interactions effectively solvate the polar heterocyclic core.
Alcohols	Methanol, Ethanol	Moderate	Hydrogen bonding potential with solvent, balanced by the compound's lipophilicity.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to Low	Good for dissolving lipophilic compounds, but may be less effective at solvating the polar regions.
Ethers	THF, 1,4-Dioxane	Low	Lower polarity and lack of H-bond donating ability.

| Non-polar | Hexane, Toluene | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of the compound. |

Stability Assessment and Forced Degradation


Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency over time.[\[4\]](#) Forced degradation, or stress testing, is the cornerstone of this process, designed to accelerate the degradation process to identify likely degradation products and establish stability-indicating analytical methods.[\[3\]\[8\]](#)

The Logic of Forced Degradation

The objective of stress testing is not to completely destroy the molecule but to induce a target degradation of 5-20%. This level of degradation is sufficient to produce and detect the primary

degradation products without overly complex secondary reactions.^[9] These studies are fundamental for:

- Elucidating Degradation Pathways: Understanding how the molecule breaks down.
- Identifying Degradants: Allowing for structural characterization of impurities.
- Developing Stability-Indicating Methods: Proving that the chosen analytical method (typically HPLC) can separate the parent compound from all potential degradants.
- Informing Formulation and Packaging: Helping to select excipients and packaging that protect the drug from degradation.

[Click to download full resolution via product page](#)

Caption: Workflow for a comprehensive forced degradation study.

Protocols for Forced Degradation Studies

Prerequisite: A robust HPLC method capable of resolving the parent peak from any potential degradants must be developed. A typical starting point would be a C18 column with a gradient elution using acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

A. Acid and Base Hydrolysis

- Rationale: To assess susceptibility to pH-mediated degradation. The fused imidazole ring may be susceptible to cleavage under harsh conditions.
- Protocol:
 - Prepare a stock solution of **6-Iodoimidazo[1,2-b]pyridazine** (e.g., 1 mg/mL) in a suitable organic co-solvent like acetonitrile.
 - For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
 - For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
 - Incubate the solutions at a controlled temperature (e.g., 60°C).
 - Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
 - Neutralize the aliquots (base for the acid sample, acid for the base sample) before HPLC analysis to prevent column damage.
 - Analyze via HPLC, comparing to an unstressed control sample.

B. Oxidative Degradation

- Rationale: To evaluate the molecule's sensitivity to oxidation. The electron-rich imidazole ring could be a potential site for oxidation.

- Protocol:
 - Dilute the stock solution with a solution of 3% hydrogen peroxide (H_2O_2) to a final concentration of ~0.1 mg/mL.
 - Incubate the solution at room temperature, protected from light.
 - Monitor the reaction by taking aliquots at various time points and analyzing directly by HPLC.

C. Thermal Degradation

- Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.
- Protocol:
 - Solid State: Place a small amount of the solid compound in a vial and heat it in an oven at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). After cooling, dissolve the sample and analyze by HPLC.
 - Solution State: Prepare a solution of the compound in a neutral solvent (e.g., 50:50 acetonitrile:water) and heat as described for hydrolysis studies. Analyze aliquots at time intervals.

D. Photostability

- Rationale: To determine if the compound is sensitive to light, as required by ICH guideline Q1B. The carbon-iodine bond is known to be photosensitive and can undergo homolytic cleavage.[\[10\]](#)
- Protocol:
 - Expose the solid compound and a solution of the compound to a controlled light source that provides both visible and UV light.
 - The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[\[10\]](#)

- A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
- After exposure, analyze both the light-exposed and dark control samples by HPLC to determine the extent of photodegradation.

Interpreting Stability Data

The results from the forced degradation studies should be summarized to provide a clear picture of the compound's stability profile.

Table 3: Example Forced Degradation Summary Table

Stress Condition	Time/Temp	% Degradation	Number of Degradants	Observations / Potential Pathway
0.1 M HCl	24h @ 60°C	< 5%	1	Highly stable to acid hydrolysis.
0.1 M NaOH	8h @ 60°C	~15%	2	Moderate lability; potential ring opening or displacement of iodine.
3% H ₂ O ₂	24h @ RT	< 2%	0	Highly stable to oxidation.
Thermal (Solid)	48h @ 80°C	< 1%	0	Thermally stable in solid form.

| Photolytic (Solution) | ICH Q1B | ~25% | 1 major | Significant photodegradation. Major degradant likely the de-iodinated species. |

Conclusions and Recommendations

This guide outlines a comprehensive framework for the characterization of **6-Iodoimidazo[1,2-b]pyridazine**.

- Solubility: The compound is predicted to have low aqueous solubility at neutral pH but improved solubility in acidic conditions and polar aprotic organic solvents like DMSO. Experimental verification via shake-flask methods is essential for all development programs.
- Stability: The primary stability liability is likely to be photodegradation, presumably via cleavage of the C-I bond. The compound demonstrates good stability to acid, oxidation, and heat. Moderate sensitivity to base-catalyzed hydrolysis may be observed.

Recommendations for Handling and Storage:

- Handling: For laboratory use, prepare stock solutions in DMSO. For aqueous assays, consider using acidic buffers to enhance solubility.
- Storage: The solid material should be stored protected from light in well-sealed containers at controlled room temperature or refrigerated to minimize any potential degradation over long-term storage.

By following the principles and protocols outlined herein, researchers can generate a robust and reliable data package for **6-Iodoimidazo[1,2-b]pyridazine**, facilitating its seamless progression through the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl- (EVT-3492638) | 65610-28-8 [evitachem.com]
- 7. Pyridazine (CAS 289-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [[researchgate.net](https://www.researchgate.net)]
- 10. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Solubility and stability of 6-iodoimidazo[1,2-b]pyridazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1394354#solubility-and-stability-of-6-iodoimidazo-1-2-b-pyridazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com